Ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

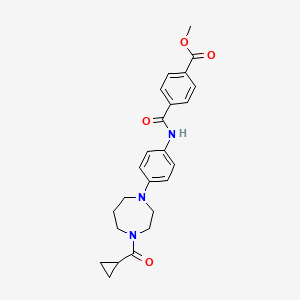

Ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride is a chemical compound with the CAS Number: 2445786-65-0 . It has a molecular weight of 239.7 . The compound is typically stored at temperatures below -10 degrees Celsius .

Molecular Structure Analysis

The InChI code for Ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride is1S/C12H13NO2.ClH/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13;/h3,5,7,9H,2,8,13H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride is a powder . The compound’s physical form and purity are important factors that can affect its behavior in chemical reactions.Applications De Recherche Scientifique

Pharmacological Characterization for Preterm Labor Treatment

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) was characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor. This compound showed high affinity for β3-adrenoceptors and greater potency than (-)-isoproterenol in increasing cAMP production in human neuroblastoma cells and uterine smooth muscle cells. It also inhibited spontaneous contractions in human near-term myometrial strips, indicating potential therapeutic use in mammals during preterm labor (Croci et al., 2007).

Antimicrobial Agents

New quinazolines synthesized as potential antimicrobial agents demonstrated activity against various bacteria and fungi. Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate reacted with hydrazine hydrate to produce compounds with significant antibacterial and antifungal activities (Desai et al., 2007).

Drug Delivery Systems

Poly[(amino acid ester)phosphazenes] were investigated for their use as drug delivery vehicles. These polymers, including poly[di(ethyl glycinato)phosphazene], showed potential for the controlled release of small molecules, indicating their applicability in drug delivery systems (Allcock et al., 1994).

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives were synthesized and evaluated for their selective anti-PAR4 activity. Among the derivatives, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate showed potent inhibitory effects on PAR4-mediated platelet aggregation, highlighting its potential in developing novel antiplatelet drug candidates (Chen et al., 2008).

Optical Nonlinear Properties

Two Schiff base compounds derived from ethyl-4-amino benzoate were synthesized and their nonlinear optical properties were investigated. These studies, including measurements of the nonlinear refractive index, suggested that these compounds could be used as optical limiters, opening avenues for applications in photonic devices (Abdullmajed et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13;/h3,5,7,9H,2,8,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXBEYNJASICGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C#CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2556820.png)

![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556822.png)

![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)

![(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2556829.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2556830.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556833.png)

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2556834.png)